ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate
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Overview
Description
This compound is a pyrazole derivative. Pyrazoles are a class of organic compounds with a five-membered aromatic ring containing three carbon atoms and two nitrogen atoms. They are widely used in the synthesis of various pharmaceuticals due to their diverse biological activities .
Molecular Structure Analysis
The molecular structure of this compound would likely involve a pyrazole ring substituted with an ethyl carboxylate group, a methyl group, and a sulfamoyl group linked to a methoxyphenyl group .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. Pyrazoles can undergo various reactions such as alkylation, acylation, and oxidation .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. Factors such as polarity, molecular weight, and functional groups would influence properties such as solubility, melting point, and reactivity .Scientific Research Applications
Synthesis of Pyrazole Derivatives
Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate serves as a precursor in the synthesis of a wide range of pyrazole derivatives. These derivatives have been synthesized through various chemical reactions, including Claisen condensation and Knorr cyclization, leading to compounds with potential applications in medicinal chemistry and material science (Huang Jie-han, 2008). Moreover, the compound has been used in the synthesis of acylamides with substituted-1H-pyrazole-5-formic acid and substituted thiadiazole-2-ammonia, although these synthesized compounds showed moderate auxin activities (A. Yue et al., 2010).
Corrosion Inhibition
This compound has also found applications in corrosion inhibition, where derivatives of ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate, specifically pyran derivatives, have been synthesized and characterized. These derivatives showed significant corrosion mitigation effects on mild steel in acidic environments, highlighting their potential as corrosion inhibitors in industrial applications (J. Saranya et al., 2020).
Organic Synthesis and Material Science
In organic synthesis, ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates have been used as precursors for the synthesis of condensed pyrazoles via Pd-catalyzed cross-coupling reactions. These reactions have produced various pyrazole derivatives, which are of interest in the development of new materials and chemical probes (Eglė Arbačiauskienė et al., 2011).
Experimental and Computational Studies
Ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate and its derivatives have been subjects of experimental and computational studies, aiming to understand their chemical properties and potential applications further. For instance, studies on pyranpyrazole derivatives as corrosion inhibitors for mild steel have combined experimental methods with quantum chemical studies to understand the interaction between these inhibitors and metal surfaces (P. Dohare et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
ethyl 3-[(4-methoxyphenyl)sulfamoyl]-5-methyl-1H-pyrazole-4-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S/c1-4-22-14(18)12-9(2)15-16-13(12)23(19,20)17-10-5-7-11(21-3)8-6-10/h5-8,17H,4H2,1-3H3,(H,15,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LHRPKZUBCCQRQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1S(=O)(=O)NC2=CC=C(C=C2)OC)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-(N-(4-methoxyphenyl)sulfamoyl)-3-methyl-1H-pyrazole-4-carboxylate |
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